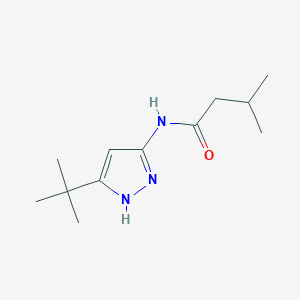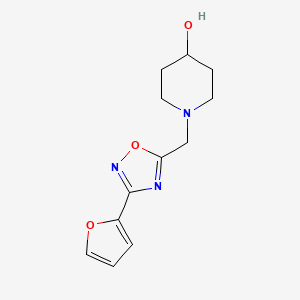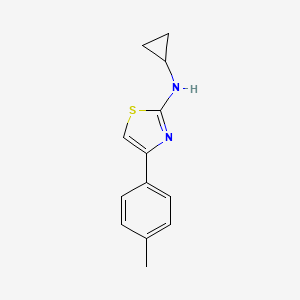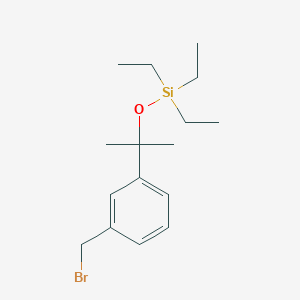
n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide: is an organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position and a 3-methylbutanamide moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the pyrazole ring with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl group in the 3-methylbutanamide moiety, converting it to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-methylbutanamide
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-4-methylbutanamide
Comparison:
- Structural Differences: The position of the methyl group in the butanamide moiety varies among these compounds.
- Reactivity: The reactivity can differ based on the steric and electronic effects imparted by the different substituents.
- Applications: While all these compounds may have similar applications, their specific properties and effectiveness can vary, making each unique in its own right.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H21N3O/c1-8(2)6-11(16)13-10-7-9(14-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16) |
InChI Key |
OFRCVDOWQMCXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NNC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)


![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)
![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)








![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
